4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N-(4-fluorophenyl)-4-oxobutanamide

Dopamine D2 Receptor Binding Antipsychotic

4-[4-(1,2-Benzisothiazol-3-yl)piperazino]-N-(4-fluorophenyl)-4-oxobutanamide (CAS 1190260-18-4) is a synthetic butyranilide derivative within the arylpiperazine class. Its core scaffold comprises a 1,2-benzisothiazole moiety linked via a piperazine ring to a 4-oxobutanamide chain, which terminates in a 4-fluorophenyl group.

Molecular Formula C21H21FN4O2S
Molecular Weight 412.5 g/mol
Cat. No. B11137191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N-(4-fluorophenyl)-4-oxobutanamide
Molecular FormulaC21H21FN4O2S
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)CCC(=O)NC4=CC=C(C=C4)F
InChIInChI=1S/C21H21FN4O2S/c22-15-5-7-16(8-6-15)23-19(27)9-10-20(28)25-11-13-26(14-12-25)21-17-3-1-2-4-18(17)29-24-21/h1-8H,9-14H2,(H,23,27)
InChIKeyYHNNIXZPRLLAOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(1,2-Benzisothiazol-3-yl)piperazino]-N-(4-fluorophenyl)-4-oxobutanamide: Structural Identity and Research Provenance


4-[4-(1,2-Benzisothiazol-3-yl)piperazino]-N-(4-fluorophenyl)-4-oxobutanamide (CAS 1190260-18-4) is a synthetic butyranilide derivative within the arylpiperazine class [1]. Its core scaffold comprises a 1,2-benzisothiazole moiety linked via a piperazine ring to a 4-oxobutanamide chain, which terminates in a 4-fluorophenyl group. This compound belongs to a series of amide-modified analogues of the experimental antipsychotic agent 1192U90, which was designed to explore mixed dopamine D2 and serotonin 5-HT2 receptor antagonism [2]. The specific incorporation of the 4-fluorophenyl substituent and the butyranilide linker distinguishes it from the parent benzamide and other functional group replacements evaluated in preclinical neuropharmacology studies.

Why a Simple Replacement of 4-[4-(1,2-Benzisothiazol-3-yl)piperazino]-N-(4-fluorophenyl)-4-oxobutanamide with Another Arylpiperazine Is Not Straightforward


Within the arylpiperazine class, subtle alterations to the terminal amide substituent and the linker chain can profoundly alter the receptor binding profile. The parent compound 1192U90 combines a 2-aminobenzamide group with a butyl spacer, while the target compound replaces the entire amide region with a butyranilide bearing a 4-fluorophenyl ring. This structural shift moves from a primary benzamide pharmacophore to a tertiary anilide, which can impact hydrogen-bonding capacity, lipophilicity, and the relative orientation of the aromatic ring within the receptor binding pocket [1]. As a result, directly interchanging this compound with other benzisothiazole-piperazine derivatives—such as the parent benzamide, ketone, ester, or sulfonamide analogues—without accounting for these pharmacophoric differences risks losing the desired balance of D2, 5-HT1A, and 5-HT2 receptor engagement that is critical for predicting an atypical antipsychotic profile [2].

Quantitative Differentiation Evidence for 4-[4-(1,2-Benzisothiazol-3-yl)piperazino]-N-(4-fluorophenyl)-4-oxobutanamide


Dopamine D2 Receptor Binding Affinity of Butyranilide Analogues vs. 1192U90

The butyranilide series, to which the 4-fluorophenyl compound belongs, was designed to modify the amide group of 1192U90. In competitive radioligand binding assays, the entire set of amide-modified analogues (including the butyranilide subclass) demonstrated moderate to potent affinity for the dopamine D2 receptor, with Ki values spanning 0.55–200 nM [1]. While the specific Ki for the 4-fluorophenyl butyranilide has not been published in isolation, its structural placement within this series suggests it retains nanomolar D2 affinity, consistent with the class profile.

Dopamine D2 Receptor Binding Antipsychotic SAR

Serotonin 5-HT2 Receptor Affinity: Selectivity Advantage Over 1192U90

A key finding of the amide modification study was that several non-benzamide analogues, including members of the butyranilide subset, exhibited improved selectivity for the 5-HT2 receptor relative to D2, yielding D2/5-HT2 binding ratios greater than that of 1192U90 [1]. This shift in selectivity is pharmacologically significant because a higher 5-HT2 affinity relative to D2 is a hallmark of atypical antipsychotics, thought to reduce the risk of extrapyramidal symptoms.

5-HT2 Serotonin Selectivity Atypical Antipsychotic

Serotonin 5-HT1A Receptor Engagement: Agonist Potential of Butyranilide Analogues

Beyond D2 and 5-HT2 antagonism, the 1192U90 series also targets the 5-HT1A receptor, where agonist activity has been hypothesized to further reduce extrapyramidal side effects and improve negative symptom management. The amide-modified analogues, including the butyranilides, retained binding to 5-HT1A receptors within the same 0.55–200 nM range observed for D2 and 5-HT2 [1]. Preservation of 5-HT1A affinity in the 4-fluorophenyl butyranilide would be consistent with the series' multi-receptor profile and could contribute to a differentiated therapeutic window.

5-HT1A Serotonin Agonism EPS Liability

Physicochemical Differentiation: Lipophilicity and CNS Permeability Potential

The replacement of the 2-aminobenzamide group of 1192U90 with a 4-fluorophenyl butyranilide moiety is expected to markedly increase lipophilicity. The calculated partition coefficient (clogP) for the target compound is estimated to be approximately 3.8, compared to a clogP of roughly 2.5 for 1192U90 [1]. This increase in lipophilicity may enhance passive blood-brain barrier permeation, a critical parameter for CNS-active agents, but could also alter the off-target binding profile and metabolic stability.

Lipophilicity CNS Penetration clogP Drug-likeness

Optimal Research and Application Scenarios for 4-[4-(1,2-Benzisothiazol-3-yl)piperazino]-N-(4-fluorophenyl)-4-oxobutanamide


Probe Molecule for Investigating D2/5-HT2/5-HT1A Polypharmacology in Atypical Antipsychotic Drug Design

This compound is best deployed as a structural probe in structure-activity relationship (SAR) studies aimed at decoupling the contributions of the amide linker and terminal aryl group to the multi-receptor profile. Its 4-fluorophenyl butyranilide motif offers a distinct lipophilic and electronic signature compared to the parent benzamide, ester, or ketone analogues [1]. Researchers can use it to systematically map the pharmacophoric requirements for achieving a favorable D2/5-HT2 ratio while retaining 5-HT1A affinity. The compound's class-level evidence for improved 5-HT2 selectivity makes it a rational starting point for further optimization toward an atypical antipsychotic candidate.

Benchmarking Compound for In Vitro Receptor Panel Screening and Selectivity Profiling

Given that the butyranilide series exhibits a range of D2, 5-HT2, and 5-HT1A affinities spanning three orders of magnitude (0.55–200 nM), the 4-fluorophenyl derivative can serve as a representative ligand for calibrating high-throughput receptor binding panels [1]. Its inclusion in a screening cascade allows laboratories to establish assay sensitivity and reproducibility for compounds with moderate lipophilicity and mixed dopaminergic/serotonergic activity. Direct comparison with 1192U90 and clinically approved atypical antipsychotics (e.g., risperidone, olanzapine) in the same assay platform can help contextualize new hits.

Preclinical Development Candidate for Evaluating the Impact of Fluorination on CNS Pharmacokinetics

The presence of the 4-fluorophenyl group provides an opportunity to study the effect of aryl fluorination on metabolic stability, plasma protein binding, and brain-to-plasma ratio in rodent models [1]. Compared to the des-fluoro analogue or the parent 1192U90, this compound is predicted to exhibit altered CYP450-mediated metabolism and potentially a longer half-life. Such studies are critical for validating the role of fluorine substitution in CNS drug design and for building predictive ADMET models.

Reference Standard for Quality Control of Butyranilide Analogue Synthesis

As a well-defined chemical entity with a unique combination of benzisothiazole, piperazine, and 4-fluorophenyl butyranilide moieties, this compound is suitable for use as an analytical reference standard. Its characterization by NMR, HPLC, and mass spectrometry can support the quality control of synthetic batches and the verification of structural identity in chemical libraries [1]. This is particularly relevant for CROs and medicinal chemistry labs that require authenticated samples for SAR by catalog.

Quote Request

Request a Quote for 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N-(4-fluorophenyl)-4-oxobutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.